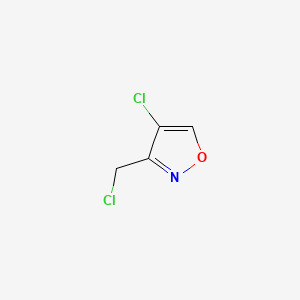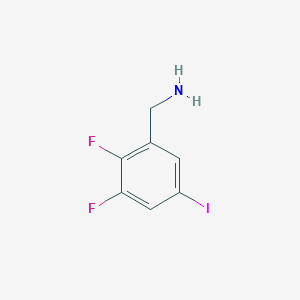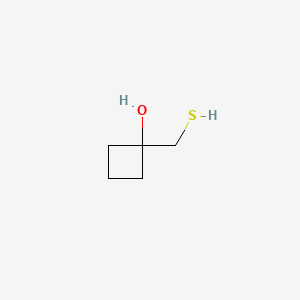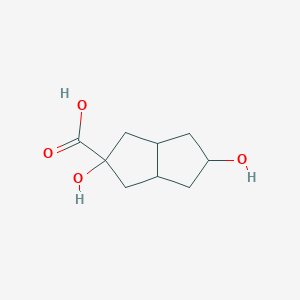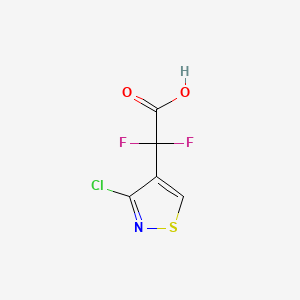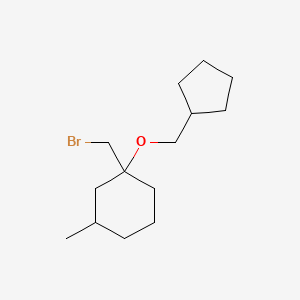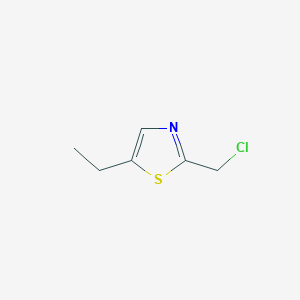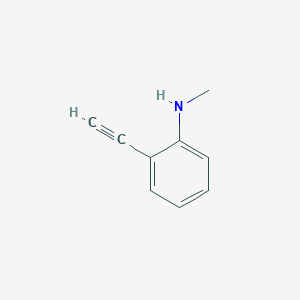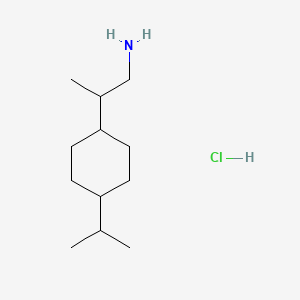
2-(4-Isopropylcyclohexyl)propan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclohexyl ring substituted with an isopropyl group and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexyl structure.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via a Friedel-Crafts alkylation reaction, where an isopropyl halide reacts with the cyclohexyl ring in the presence of a Lewis acid catalyst.
Amination: The amine group can be introduced through a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of 2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Common industrial methods include the use of high-pressure reactors and automated systems to control temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form a nitroso or nitro compound.
Reduction: Reduction reactions can convert the ketone or aldehyde intermediates to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts in the presence of water and an acid or base.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Breakdown products such as cyclohexyl derivatives and amines.
Aplicaciones Científicas De Investigación
2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anticonvulsant and anxiolytic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, ion channels, and enzymes.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-(methyl)cyclohexyl]propan-1-amine hydrochloride
- 2-[4-(ethyl)cyclohexyl]propan-1-amine hydrochloride
- 2-[4-(butyl)cyclohexyl]propan-1-amine hydrochloride
Uniqueness
2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group provides steric hindrance and influences its reactivity and interaction with molecular targets.
Propiedades
Fórmula molecular |
C12H26ClN |
|---|---|
Peso molecular |
219.79 g/mol |
Nombre IUPAC |
2-(4-propan-2-ylcyclohexyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H25N.ClH/c1-9(2)11-4-6-12(7-5-11)10(3)8-13;/h9-12H,4-8,13H2,1-3H3;1H |
Clave InChI |
JBPMGWPPDKEBSI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC(CC1)C(C)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


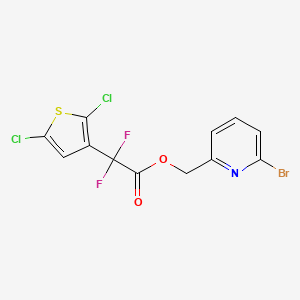
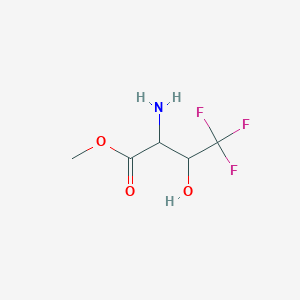
![5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride](/img/structure/B13484546.png)
